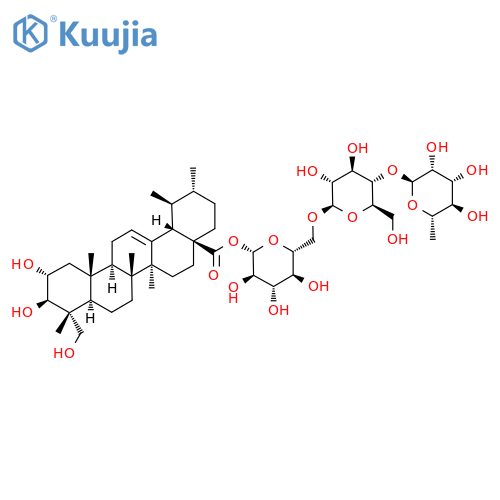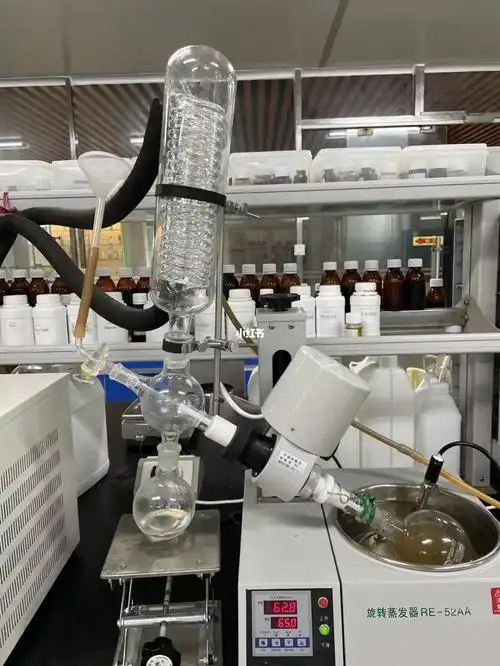Cas no 16830-15-2 (Asiaticoside)

Asiaticoside 化学的及び物理的性質
名前と識別子
-
- asiaticoside
- (O-alpha-L-Rhamnopyranoxyl-(1-4)-O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranosyl)-2alpha,3beta,23-trihydroxy-12-ursen-28-oat
- 2alpha,3beta,23-Trihydroxy-urs-12-en-28-saeure(O-alpha-L-rhamnopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranosyl)ester
- Asiaticosid
- BRN 0078195
- Ba 2742
- Blastoestimulina
- CCRIS 8995
- Centelase
- Dermatologico
- Emdecassol
- Madecassol
- NSC 166062
- O-6-Desoxy-alpha-L-mannopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranosyl 2alpha,3beta,23-trihydroxy-12-ursen-28-at
- O-6-Deoxy-alpha-L-mannopyranosyl-(1.4)-O-beta-D-glucopyranosyl-(1.6)-beta-D-glucopyranosyl (2alpha,3beta,4alpha)-2,3,23-trihydroxyurs-12-en-28-oate
- Urs-12-en-28-oic acid, 2,3,23-trihydroxy-, O-6-deoxy-alpha-L-mannopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl ester, (2alpha,3beta,4alpha)-
- Urs-12-en-28-oic acid, 2-alpha,3-beta,23-trihydroxy-, O-6-deoxy-alpha-L-mannopyranosyl-(1-4)-o-beta-D-glucopyranosyl-(1-6)-o-beta-D-glucopyranosyl ester
- 4)hexopyranosyl-(1->
- 6)-1-O-(2,3,23-trihydroxy-28-oxours-12-en-28-yl)hexopyranose
- Gotu Kola Extract
- ASIATICOSIDE(P) PrintBack
- Asiaticoside, froM Centella asiatica
- Ba-2742
- EMdesol
- MADEOL
- MADESOL
- Martisol
- scheffursoside F
- [6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyl-oxan-2-yl)oxy-oxan-2-yl]oxymethyl]-3,4,5-trihydroxy-oxan-2-yl] (1S,2R,4aS,6aS,6bR,9S,10R,11R,12aS,14bR)-10,11-dihydroxy-9-(hydroxymeth
- [6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyl-oxan-2-yl)oxy-oxan-2-yl]oxymethyl]-3,4,5-trihydroxy-oxan-2-yl] (1S,2R,4aS,6aS,6bR,9S,10R,11R,12aS,14bR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
- MADECASOL
- Meal snow
- Marticassol
- N1357
- [(2S,3R,4R,5R,6S)-6-[[(2R,3R,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5R,6S)-3,4,5-tri
- D07576
- ASIATICOSIDE [USP-RS]
- Q27149094
- ASIATICOSIDE [WHO-DD]
- URS-12-EN-28-OIC ACID, 2,3,23-TRIHYDROXY-, O-6-DEOXY-alpha-L-MANNOPYRANOSYL-(1->4)-O-beta-D-GLUCOPYRANOSYL-(1->6)-beta-D-GLUCOPYRANOSYL ESTER, (2alpha,3beta,4alpha)-
- EINECS 240-851-7
- DB14081
- ASIATICOSIDE (USP-RS)
- UNII-PKO39VY215
- CS-0008960
- Madecassol (TN)
- Blastostimulina
- ASIATICOSIDE [INCI]
- ASIATICOSIDE (CONSTITUENT OF CENTELLA ASIATICA)
- (2alpha,3beta)-2,3,23-Trihydroxyurs-12-en-28-oic acid, O-6-deoxy-alpha-L-mannopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranosyl Ester
- CHEMBL1684590
- 4-17-00-03627 (Beilstein Handbook Reference)
- ASIATICOSIDE (CONSTITUENT OF CENTELLA ASIATICA) [DSC]
- NSC-36002
- 16830-15-2
- HY-N0439
- CHEBI:79928
- BDBM23211
- Urs-12-en-28-oic acid, 2,3,23-trihydroxy-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (2alpha,3beta,4alpha)-
- AKOS037514554
- NSC-166062
- Asiaticoside, 21
- PKO39VY215
- NSC 36002
- URS-12-EN-28-OIC ACID, 2,3,23-TRIHYDROXY-, O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->4)-O-.BETA.-D-GLUCOPYRANOSYL-(1->6)-.BETA.-D-GLUCOPYRANOSYL ESTER, (2.ALPHA.,3.BETA.,4.ALPHA.)-
- ASIATICOSIDE [MI]
- DTXSID30937476
- NS00018029
- Asiaticoside (>90%)
- (2.ALPHA.,3.BETA.,4.ALPHA.)-2,3,23-TRIHYDROXYURS-12-EN-28-OIC ACID O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->4)-O-.BETA.-D-GLUCOPYRANOSYL-(1->6)-O-.BETA.-D-GLUCOPYRANOSYL ESTER
- CENTELASE DERMATOLOGICO
- (2alpha,3beta,4alpha)-2,3,23-TRIHYDROXYURS-12-EN-28-OIC ACID O-6-DEOXY-alpha-L-MANNOPYRANOSYL-(1->4)-O-beta-D-GLUCOPYRANOSYL-(1->6)-O-beta-D-GLUCOPYRANOSYL ESTER
- 2,3,23-Trihydroxy-12-ursen-28-oic acid; (2α,3β)-form, 28-O-[α-L-Rhamnopyranosyl-(1->4)-β-D-glucopyranosyl-(1->6)-β-D-glucopyranosyl] ester
- Asiaticoside
-
- MDL: MFCD31657273
- インチ: 1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h8,20-22,24-42,49-60H,9-19H2,1-7H3/t20-,21+,22-,24+,25-,26-,27-,28-,29+,30-,31-,32+,33+,34-,35-,36+,37+,38-,39-,40+,41-,42-,44-,45-,46-,47+,48+/m0/s1
- InChIKey: WYQVAPGDARQUBT-NLAFXVKJSA-N
- ほほえんだ: O([H])[C@@]1([H])[C@@]([H])(C([H])([H])[C@@]2(C([H])([H])[H])[C@@]([H])([C@]1(C([H])([H])[H])C([H])([H])O[H])C([H])([H])C([H])([H])[C@@]1(C([H])([H])[H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@]4(C(=O)O[C@@]5([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])O[C@@]6([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])O[H])O6)O[C@@]6([H])[C@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O6)O[H])O[H])O[H])O[H])O[H])O5)O[H])O[H])O[H])C([H])([H])C([H])([H])[C@]([H])(C([H])([H])[H])[C@@]([H])(C([H])([H])[H])[C@]4([H])C3=C([H])C([H])([H])[C@]12[H])O[H]
計算された属性
- せいみつぶんしりょう: 958.51373g/mol
- ひょうめんでんか: 0
- XLogP3: 0.1
- 水素結合ドナー数: 12
- 水素結合受容体数: 19
- 回転可能化学結合数: 10
- どういたいしつりょう: 958.51373g/mol
- 単一同位体質量: 958.51373g/mol
- 水素結合トポロジー分子極性表面積: 315Ų
- 重原子数: 67
- 複雑さ: 1820
- 同位体原子数: 0
- 原子立体中心数の決定: 27
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 単一同位体質量: 958.51373
- せいきじゅうでん: 0
- ボンド構築回数が定義されていません: 0
- XLogP3 AA: 0.1
- 複雑さ: 1820
- ボンド立体中心の数の定義: 0
- トポロジ極性表面積: 315
- どういたいげんしすう: 0
- 未定義の原子立体中心の数: 27
- 原子立体中心の数の定義: 0
- ぶんしりょう: 959.1
じっけんとくせい
- 色と性状: 黄色から黄褐色の粉末
- 密度みつど: 1.3500
- ゆうかいてん: 235-238°C
- ふってん: 949.4 °C at 760 mmHg
- フラッシュポイント: 268.4 °C
- 屈折率: 1.606
- ようかいど: 1.132 mg/L @ 25 °C (est)
- PSA: 315.21000
- LogP: -1.03280
- ようざいせい: 水とエタノールに溶け、エーテルとクロロホルムに溶けない
- かんど: 湿度に敏感である
- ひせんこうど: D20 -14° (alc)
- じょうきあつ: 0.0±0.6 mmHg at 25°C
Asiaticoside セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 24/25
- 福カードFコード:1-10
- RTECS番号:YU9625000
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Asiaticoside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D511478-20mg |
Asiaticoside |
16830-15-2 | 97% | 20mg |
$200 | 2023-09-03 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20586-20mg |
Asiaticoside |
16830-15-2 | ,HPLC≥98% | 20mg |
¥280.00 | 2021-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X42945-50mg |
Asiaticoside |
16830-15-2 | 50mg |
¥176.0 | 2021-09-03 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A111276-20mg |
Asiaticoside |
16830-15-2 | ,≥98% | 20mg |
¥468.90 | 2023-09-04 | |
| Chemenu | CM100226-250mg |
Asiaticoside |
16830-15-2 | 97% | 250mg |
$299 | 2021-06-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3025-25 mg |
Asiaticoside |
16830-15-2 | 99.71% | 25mg |
¥820.00 | 2022-04-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001206 |
Asiaticoside |
16830-15-2 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| S e l l e c k ZHONG GUO | S3616-5mg |
Asiaticoside |
16830-15-2 | 99.99% | 5mg |
¥877.03 | 2023-11-28 | |
| ChemScence | CS-0008960-50mg |
Asiaticoside |
16830-15-2 | 99.84% | 50mg |
$180.0 | 2022-04-27 | |
| LKT Labs | A7333-10 mg |
Asiaticoside |
16830-15-2 | ≥90% | 10mg |
$222.50 | 2023-07-11 |
Asiaticoside サプライヤー
Asiaticoside 関連文献
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
Asiaticosideに関する追加情報
Asiaticoside (CAS No. 16830-15-2): A Comprehensive Overview of Its Biochemical Properties and Therapeutic Applications
Asiaticoside, a naturally occurring triterpenoid saponin, is primarily derived from the roots of Asteracantha longifolia and Asteracantha erecta, traditional medicinal plants widely used in Ayurveda and other indigenous systems. With the CAS No. 16830-15-2, this compound has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities and potential therapeutic benefits. This article provides an in-depth exploration of Asiaticoside's chemical structure, pharmacological effects, recent advancements in research, and its implications for modern medicine.
The molecular structure of Asiaticoside (C₃₃H₅₂O₁₁) consists of a glycosidic linkage between a triterpenoid aglycone (asiatic acid) and a rhamnose sugar moiety. This unique configuration contributes to its remarkable solubility in water, making it highly bioavailable for oral and topical administration. The triterpenoid core is characterized by multiple hydroxyl groups, which enhance its interaction with various biological targets, including receptors and enzymes involved in inflammation, wound healing, and antioxidant pathways.
One of the most well-documented pharmacological properties of Asiaticoside is its potent anti-inflammatory effect. Numerous preclinical studies have demonstrated its ability to modulate key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting the activation of nuclear factor kappa B (NF-κB). These findings align with recent clinical trials that have shown promising results in treating chronic inflammatory conditions such as rheumatoid arthritis and psoriasis. The mechanism involves the suppression of phospho-IκBα, a critical step in NF-κB signaling, thereby reducing the production of inflammatory mediators.
In addition to its anti-inflammatory properties, Asiaticoside has been extensively studied for its role in wound healing. Its ability to promote re-epithelialization and collagen synthesis has been attributed to its stimulation of fibroblast proliferation and extracellular matrix formation. A groundbreaking study published in the *Journal of Dermatological Science* in 2022 highlighted that topical application of Asiaticoside significantly accelerated wound closure in diabetic mice models by enhancing vascularization and reducing oxidative stress. These findings are particularly relevant given the increasing prevalence of diabetic ulcers worldwide.
The antioxidant potential of Asiaticoside is another area of active research. Reactive oxygen species (ROS) are implicated in various pathological conditions, including aging and neurodegenerative diseases. Studies have shown that Asiaticoside exerts potent radical-scavenging activity by neutralizing ROS through multiple pathways, including the upregulation of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. A recent review article in *Free Radical Biology & Medicine* emphasized its potential as a neuroprotective agent against oxidative damage in models of Parkinson's disease.
Recent advancements in pharmacokinetics have further elucidated the absorption, distribution, metabolism, and excretion (ADME) profile of Asiaticoside. While initial studies suggested limited oral bioavailability due to rapid metabolism by gut flora, novel formulations such as nanoencapsulation have demonstrated improved absorption rates. A 2023 study published in *Pharmaceuticals* reported that nanostructured lipid carriers (NLCs) enhanced systemic delivery by 50%, paving the way for more effective therapeutic dosing.
The therapeutic applications of Asiaticoside extend beyond inflammation and wound healing. Emerging research has explored its potential role in anticancer therapy. Preclinical data indicate that Asiaticoside can induce apoptosis in various cancer cell lines by activating caspase-dependent pathways while inhibiting proliferation through downregulation of cyclin D1 expression. Although further clinical validation is needed, these findings suggest its potential as a complementary agent in oncology treatments.
Given its multifaceted therapeutic profile, Asiaticoside represents a promising candidate for drug development. Current research efforts are focused on optimizing delivery systems to enhance bioavailability and exploring synergistic combinations with conventional therapeutics. The growing body of evidence supporting its safety profile also bodes well for future clinical translation.
In conclusion, Asiaticoside (CAS No. 16830-15-2) stands out as a bioactive compound with significant therapeutic potential across multiple medical disciplines. Its anti-inflammatory, wound-healing, antioxidant, and anticancer properties are supported by robust preclinical data and emerging clinical evidence. As research continues to uncover new mechanisms and applications, Asiaticoside is poised to play an increasingly important role in modern medicine.






